3-(2-chlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide (molecular formula: C₂₁H₁₆ClN₅O₄S) is a 1,2-oxazole derivative with a 2-chlorophenyl substituent at position 3 and a methyl group at position 5 of the oxazole ring. The carboxamide moiety is linked to a phenyl group bearing a sulfamoyl bridge connected to a pyrimidin-2-yl group . Key structural features include:
- 2-Chlorophenyl substituent: Enhances lipophilicity and steric bulk.
- Sulfamoyl linkage (SO₂NH): Facilitates hydrogen bonding and solubility.
- Pyrimidin-2-yl group: Participates in aromatic stacking and polar interactions.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S/c1-13-18(19(26-31-13)16-5-2-3-6-17(16)22)20(28)25-14-7-9-15(10-8-14)32(29,30)27-21-23-11-4-12-24-21/h2-12H,1H3,(H,25,28)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBCVZPRIVFGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and pyrimidinylsulfamoyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Oxazole Ring
(a) 3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide ()
- Structural Differences: Replaces the pyrimidin-2-ylsulfamoyl group with a simpler 4-sulfamoylphenyl ethyl linker.
- Implications :
- The ethyl linker introduces flexibility, which may reduce binding affinity in rigid active sites.
- Simpler sulfamoyl group may decrease solubility compared to the pyrimidine-containing analogue.
(b) 5-Methyl-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide ()
- Structural Differences :
- Substitutes 2-chlorophenyl with an unsubstituted phenyl group on the oxazole.
- Adds a methyl group to the pyrimidine ring at position 4.
- Methylated pyrimidine may enhance hydrophobic interactions but reduce hydrogen-bonding capacity.
(c) 3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(pyridin-2-ylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide ()
- Structural Differences :
- Replaces 2-chlorophenyl with 2,6-dichlorophenyl on the oxazole.
- Substitutes pyrimidin-2-ylsulfamoyl with pyridin-2-ylsulfanyl (S-linked pyridine).
- Sulfanyl (S) linkage lacks the hydrogen-bonding capability of sulfamoyl (SO₂NH).
Modifications to the Pyrimidine/Sulfamoyl Moieties
(a) 3-(2-Chloro-6-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide ()
- Structural Differences :
- Replaces sulfamoyl-linked pyrimidine with a direct 4,6-dimethylpyrimidin-2-yl group.
- Introduces a fluorine atom at position 6 of the phenyl ring.
- Implications: Fluorine’s electronegativity may enhance binding to polar residues in targets.
(b) 3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide ()
- Structural Differences :
- Replaces pyrimidin-2-ylsulfamoyl with a trifluoromethylsulfanyl (SCF₃) group.
- Uses 2,6-dichlorophenyl on the oxazole.
- Implications :
- SCF₃ group is highly lipophilic and electron-withdrawing, which may improve bioavailability but reduce solubility.
- Dichlorophenyl enhances steric effects, possibly influencing target selectivity.
Key Comparative Data
Implications of Structural Differences
Computational and Experimental Considerations
While direct experimental data (e.g., IC₅₀, logP) are unavailable in the provided evidence, tools like AutoDock4 () could model interactions between these compounds and biological targets. For example:
- The rigid oxazole core and pyrimidine of the target compound may favor docking into ATP-binding pockets.
- Flexible linkers (e.g., ethyl in ) might result in entropic penalties during binding .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H17ClN4O3S
- Molecular Weight : 394.87 g/mol
- Key Functional Groups : Oxazole ring, sulfonamide group, and chlorophenyl moiety.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The following sections detail these activities based on empirical studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of the compound against various pathogens.
Case Study 1: Antibacterial Activity
A study assessed the antibacterial properties of several oxazole derivatives, including our compound of interest. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains:
| Compound | MIC (µg/ml) | Bacterial Strains |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Control (Ampicillin) | 4 | Escherichia coli |
| Control (Streptomycin) | 6 | Pseudomonas aeruginosa |
The results indicated that the compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC value comparable to standard antibiotics .
Case Study 2: Antifungal Activity
In another study focusing on antifungal activity, the compound was tested against several fungal strains:
| Compound | MIC (µg/ml) | Fungal Strains |
|---|---|---|
| This compound | 10 | Candida albicans |
| Control (Fluconazole) | 5 | Candida tropicalis |
The findings revealed that while the compound exhibited antifungal properties, it was less potent than fluconazole against certain strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Case Study 3: Cytotoxic Effects on Cancer Cells
A recent study evaluated the cytotoxicity of the compound on colorectal cancer cells (HCT-116). The results showed:
| Compound | IC50 (µg/mL) | Observations |
|---|---|---|
| This compound | 28.85 ± 3.26 | Induced apoptosis and morphological changes in cells |
| Control (Doxorubicin) | 15.00 ± 1.50 | Higher cytotoxicity observed |
The compound caused significant reductions in cell viability and induced apoptosis as evidenced by nuclear fragmentation observed under microscopy .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of DNA Synthesis : Similar to other oxazole derivatives, it may interfere with DNA replication in microbial cells.
- Apoptotic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways has been suggested.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways critical for pathogen survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
